1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene
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Overview
Description
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene is a highly brominated compound with the molecular formula C12HBr9OCl and a molecular weight of 880.27 g/mol . This compound is part of the diphenyl ether family and is primarily used as a flame retardant . Its structure consists of a benzene ring substituted with multiple bromine atoms and a chlorophenoxy group, making it highly effective in preventing the spread of fire.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene typically involves the bromination of diphenyl ether derivatives. The process includes:
Bromination of Diphenyl Ether: The initial step involves the bromination of diphenyl ether using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction is carried out under controlled conditions to ensure selective bromination.
Chlorination: The chlorination of the brominated diphenyl ether is achieved using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the bromination and chlorination reactions. These reactors are equipped with temperature and pressure control systems to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted diphenyl ethers and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene has several scientific research applications:
Flame Retardants: It is widely used in the production of flame-retardant materials, including plastics, textiles, and electronic components.
Environmental Studies: The compound is studied for its environmental impact, particularly its persistence and bioaccumulation in ecosystems.
Toxicology: Research is conducted to understand its toxicological effects on human health and wildlife.
Material Science: It is used in the development of advanced materials with enhanced fire resistance properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene involves:
Flame Retardancy: The compound acts by releasing bromine radicals when exposed to high temperatures.
Molecular Targets and Pathways: The bromine radicals target the free radicals generated during combustion, disrupting the chain reaction of fire propagation.
Comparison with Similar Compounds
Similar Compounds
Decabromodiphenyl Ether (DBDPE): Another highly brominated flame retardant with similar applications.
Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation.
Tetrabromobisphenol A (TBBPA): Commonly used in printed circuit boards.
Uniqueness
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene is unique due to its high bromine content and the presence of a chlorophenoxy group, which enhances its flame-retardant properties compared to other similar compounds .
Properties
CAS No. |
66169-94-6 |
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Molecular Formula |
C12Br9ClO |
Molecular Weight |
914.7 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene |
InChI |
InChI=1S/C12Br9ClO/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI Key |
CGDPHKYXPOWBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Cl)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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